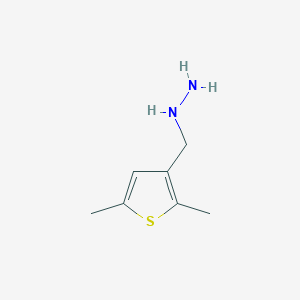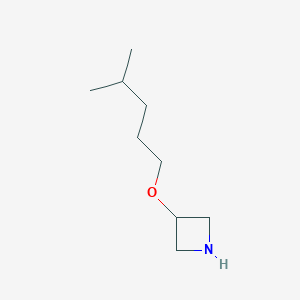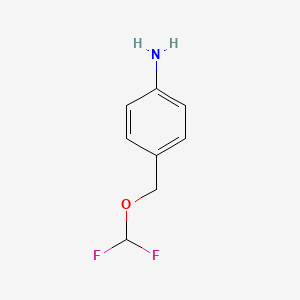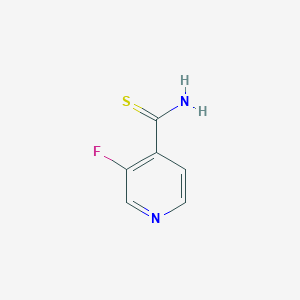
3-Fluoropyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropyridine-4-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoropyridine-4-carbothioamide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically proceeds under mild conditions, with the nitro group being replaced by the fluoride anion to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)), which is a highly effective fluorinating reagent. This method allows for high-yield synthesis of substituted fluoropyridines, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride anion is commonly used as a nucleophile.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a fluoride anion yields this compound, while Suzuki–Miyaura coupling can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
3-Fluoropyridine-4-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Fluoropyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms on the ring.
2,5-Difluoropyridine: A fluorinated pyridine with fluorine atoms at different positions on the ring.
Uniqueness
3-Fluoropyridine-4-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H5FN2S |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-fluoropyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) |
Clave InChI |
QPILEZAAVOXRCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)

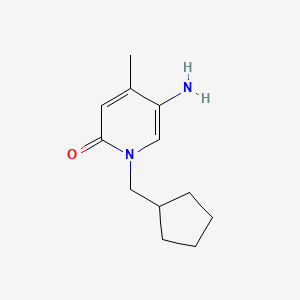


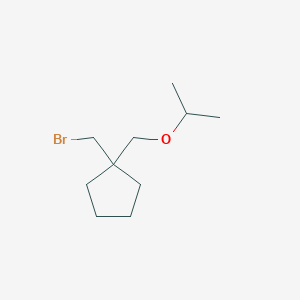
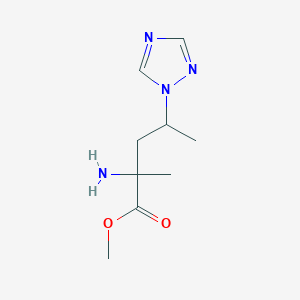
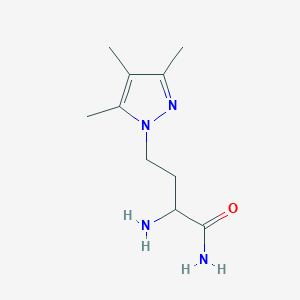
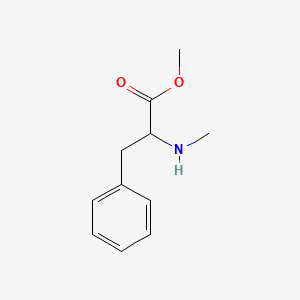
![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
